Isopropylphenyl phosphate chemical structure and isomers
Isopropylphenyl phosphate chemical structure and isomers
An In-depth Technical Guide to Isopropylphenyl Phosphate (B84403): Chemical Structure and Isomers
Introduction
Isopropylphenyl phosphate, often referred to as IPPP or ITPP, represents a complex mixture of synthetic organophosphate esters.[1] It is not a single, pure compound but rather a mixture of isomers of triphenyl phosphate where one or more phenyl groups are substituted with isopropyl groups at various positions.[1][2] Due to its efficacy as both a flame retardant and a plasticizer, isopropylphenyl phosphate is widely utilized in a variety of industrial and commercial products, including PVC, polyurethane foams, hydraulic fluids, lubricants, and electronic components.[1][3][4][5] Commercial formulations are complex reaction products, and their composition can vary, containing a range of mono-, di-, and tri-substituted isomers, primarily at the ortho and para positions, and may also include unsubstituted triphenyl phosphate (TPP).[2][6]
This technical guide provides a detailed examination of the chemical structure of isopropylphenyl phosphate, its myriad isomers, and the experimental protocols for its synthesis and analysis.
Chemical Structure and Isomerism
The fundamental structure of isopropylphenyl phosphate is a central phosphate group (PO₄) bonded to three aryl (phenyl) groups through oxygen atoms, forming a triaryl phosphate ester.[1] The complexity arises from the "isopropylation" of the phenol (B47542) feedstock used in its synthesis. The reaction of phenol with propylene (B89431) results in the attachment of isopropyl groups (–CH(CH₃)₂) to the phenyl rings.
This process leads to a large number of potential isomers based on two key factors:[2][4][6]
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Positional Isomerism : The isopropyl group can attach to the phenyl ring at the ortho (2-), meta (3-), or para (4-) position relative to the oxygen atom linked to the phosphate core.
-
Degree of Isopropylation : The final product is a mixture of phosphate esters with varying numbers of isopropylphenyl groups. This includes:
-
Mono-isopropylphenyl diphenyl phosphate : One isopropyl-substituted phenyl group and two unsubstituted phenyl groups.
-
Bis(isopropylphenyl) phenyl phosphate : Two isopropyl-substituted phenyl groups and one unsubstituted phenyl group.
-
Tris(isopropylphenyl) phosphate : All three phenyl groups are substituted with isopropyl groups.
-
Consequently, a commercial batch of isopropylphenyl phosphate (CAS No. 68937-41-7) is a UVCB substance (Unknown or Variable Composition, Complex Reaction Products, and Biological Materials), containing a statistical distribution of these various isomers.[2]
Data Presentation
Chemical Identity and Properties
The following table summarizes the key identifiers for the general isopropylphenyl phosphate mixture and some of its specific isomers.
| Property | Value | Reference |
| Chemical Name | Phenol, isopropylated, phosphate (3:1) | [6][7] |
| Common Name | Isopropylphenyl phosphate (IPPP) | [3][7][8] |
| CAS Number (Mixture) | 68937-41-7 | [3][7][8][9][10] |
| Molecular Formula | C₂₇H₃₃O₄P | [7][9][10][11] |
| Molecular Weight | 452.52 g/mol | [7][9][10][11] |
| Appearance | Colorless or light yellow transparent oily liquid | [3] |
Common Isomers in Commercial Mixtures
Research into commercial flame retardant mixtures, such as Firemaster® 550, has led to the identification and quantification of several specific ITP isomers.[12] The table below lists some of the commonly detected isomers.
| Isomer Name | Abbreviation |
| 2-Isopropylphenyl diphenyl phosphate | 2IPPDPP |
| 3-Isopropylphenyl diphenyl phosphate | 3IPPDPP |
| 4-Isopropylphenyl diphenyl phosphate | 4IPPDPP |
| 2,4-Diisopropylphenyl diphenyl phosphate | 24DIPPDPP |
| Bis(2-isopropylphenyl) phenyl phosphate | B2IPPPP |
| Bis(3-isopropylphenyl) phenyl phosphate | B3IPPPP |
| Bis(4-isopropylphenyl) phenyl phosphate | B4IPPPP |
| Tris(3-isopropylphenyl) phosphate | T3IPPP |
| Tris(4-isopropylphenyl) phosphate | T4IPPP |
Source: Adapted from studies on flame retardant mixtures.[12]
Experimental Protocols
General Synthesis of Isopropylphenyl Phosphate
The industrial production of isopropylphenyl phosphate is typically a multi-step process involving the alkylation of phenol followed by phosphorylation.[13]
Caption: General synthesis workflow for isopropylphenyl phosphate production.
1. Alkylation:
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Reactants : Phenol and propylene.[13]
-
Catalyst : Typically a Friedel-Crafts catalyst, such as p-toluene sulfonic acid.[13]
-
Process : Phenol is alkylated with propylene, resulting in a statistical distribution of products ranging from mono- to di- and higher substituted isopropylphenols.[13] The ratio of propylene to phenol can be controlled to influence the degree of isopropylation in the product mixture.[13]
-
Fractionation : The resulting alkylation product may be distilled to remove unreacted phenol and concentrate the isopropylphenol isomers before the next step.[13]
2. Phosphorylation:
-
Reactants : The isopropylphenol mixture and phosphorus oxychloride (POCl₃).[13][14]
-
Process : The isopropylated phenol mixture is reacted with phosphorus oxychloride.[1][6] This reaction is carried out in closed reactors. Hydrogen chloride (HCl) gas is generated as a byproduct and is typically absorbed in water.[6]
-
Purification : The resulting crude ester undergoes purification steps, which may include neutralization and reduced-pressure distillation, to yield the final liquid product.[14]
Analytical Protocol: Isomer Characterization by GC-MSD
The characterization and quantification of individual isopropylphenyl phosphate isomers in environmental samples or commercial mixtures are commonly performed using gas chromatography coupled with mass spectrometry.[12][15]
Caption: Analytical workflow for the characterization of IPPP isomers.
-
Sample Preparation :
-
Instrumentation : Gas Chromatograph with a Mass Selective Detector (GC-MSD).[15]
-
GC Conditions (Example) :
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.3 mL/min).[12]
-
Inlet : Programmed temperature vaporization inlet, ramped to a high temperature (e.g., 300°C) for efficient sample transfer.[12]
-
Oven Program : A multi-step temperature ramp is employed to achieve chromatographic separation of the various isomers. An example program:
-
Hold at 80°C for 2 min.
-
Ramp to 250°C at 20°C/min.
-
Ramp to 260°C at 1.5°C/min.
-
Ramp to 300°C at 25°C/min and hold for 20 min.[12]
-
-
-
MSD Conditions :
-
Ion Source Temperature : Maintained at a consistent temperature (e.g., 200°C).[12]
-
Data Acquisition : Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic m/z ions for each target isomer.
-
-
Quantification : Isomer concentrations are determined by comparing the peak areas from the sample to those of a calibration curve generated using authentic analytical standards.[12]
Conclusion
Isopropylphenyl phosphate is not a single chemical entity but a complex mixture of isomers whose composition is a direct result of its manufacturing process. The variability in the position and degree of isopropylation on the phenyl rings gives rise to a wide array of structurally similar compounds within a single commercial formulation. Understanding this isomeric complexity is crucial for researchers and drug development professionals, as the physicochemical properties and toxicological profiles can differ between isomers.[2] Detailed analytical methods, primarily based on GC-MS, are essential for characterizing these mixtures and assessing their environmental fate and potential for human exposure.
References
- 1. ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Isopropyl Phosphate CAS 68937-41-7 - Buy Isopropyl Phosphate, CAS 68937-41-7, Flame Retardant IPPP95 Product on BOSS CHEMICAL [bosschemical.com]
- 4. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Phenol, isopropylated, phosphate (3:1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. Isopropylphenyl phosphate | 68937-41-7 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. aecochemical.com [aecochemical.com]
- 11. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]
- 14. CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents [patents.google.com]
- 15. series.publisso.de [series.publisso.de]
